(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as HDAC6 and HSP90, which are involved in various cellular processes including protein folding, degradation, and trafficking.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide in lab experiments is its diverse biological activities. It can be used in various assays to study its effects on different cellular processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of (E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to study its potential use as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, it can be used as a tool compound in drug discovery to identify novel targets for drug development.
Synthesis Methods
The synthesis of (E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide involves the reaction of 2-ethylpyrazole-3-carboxylic acid with 2,3-dioxopiperidine in the presence of a coupling agent such as HATU or EDC. The resulting intermediate is then reacted with phenyl vinyl sulfone to yield the final product.
Scientific Research Applications
(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anticancer, and antiviral activities. It has also been studied for its potential use as a tool compound in chemical biology and drug discovery.
properties
IUPAC Name |
(E)-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-22-17(10-12-19-22)21-13-6-9-16(18(21)23)20-26(24,25)14-11-15-7-4-3-5-8-15/h3-5,7-8,10-12,14,16,20H,2,6,9,13H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBJLUUFQLOJAW-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)N2CCCC(C2=O)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)N2CCCC(C2=O)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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